tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
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Overview
Description
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C13H23NO4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: Similar spiro structure with different functional groups.
tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: Another spiro compound with a different substitution pattern.
tert-Butyl (3R,5R)-3-amino-1-thia-7-azaspiro[4.5]decane-7-carboxylate: Contains a sulfur atom in the spiro ring.
Uniqueness
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1 |
InChI Key |
LILGESIHSOUCBM-ZWNOBZJWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)C[C@H](CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O |
Origin of Product |
United States |
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